molecular formula C13H14F2O B7844508 2,5-Difluorophenyl cyclohexyl ketone

2,5-Difluorophenyl cyclohexyl ketone

Cat. No.: B7844508
M. Wt: 224.25 g/mol
InChI Key: FLOWPLRXAHNASK-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl cyclohexyl ketone is a ketone-based compound of interest in advanced materials science and medicinal chemistry research. While specific studies on this exact isomer are not available in the public domain, research on closely related cyclohexyl ketone structures provides strong indications of its potential utility. Compounds featuring a cyclohexyl ketone moiety are recognized for their ability to reduce molecular polarity. Incorporating weakly polarized cyclohexyl groups into polymer backbones, such as in Poly (aryl ether ketone) resins (PAEK), is a demonstrated strategy for lowering the dielectric constant of materials, which is critical for high-frequency communication and next-generation integrated circuits . Furthermore, cyclohexyl ketone scaffolds are investigated in biochemical contexts for their potential to interact with enzymes. For instance, cyclohexyl ketone derivatives have been designed and synthesized as potential inhibitors for the peptidyl-prolyl isomerase Pin1, a key regulatory enzyme in the cell cycle . The structural features of 2,5-Difluorophenyl cyclohexyl ketone, including the fluorinated aromatic ring and the alicyclic ketone, make it a valuable building block for constructing more complex molecules and a candidate for further exploration in these and other research fields, including organic synthesis and catalyst development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

cyclohexyl-(2,5-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOWPLRXAHNASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation remains the most documented method for synthesizing 2,5-difluorophenyl cyclohexyl ketone. This electrophilic aromatic substitution reaction involves activating an acyl chloride (cyclohexanecarbonyl chloride) with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate an acylium ion electrophile. The difluorophenyl ring undergoes substitution at the para position relative to one fluorine atom, driven by the electron-withdrawing effects of fluorine.

Critical Reaction Parameters:

  • Catalyst Loading: 1.2–1.5 equivalents of AlCl₃ relative to acyl chloride.

  • Temperature: 0–25°C to minimize polysubstitution.

  • Solvent: Dichloromethane or nitrobenzene, chosen for polarity and Lewis acid compatibility.

Challenges in Fluorine-Directed Regioselectivity

The 2,5-difluorophenyl group introduces steric and electronic complexities:

  • Electron-Withdrawing Effects: Fluorine atoms deactivate the ring, necessitating prolonged reaction times (24–48 hours).

  • Ortho/Meta Competition: Despite fluorine’s meta-directing nature, steric hindrance from the cyclohexyl group favors para substitution.

Yield Optimization:

  • Slow Addition: Dropwise addition of cyclohexanecarbonyl chloride reduces side reactions (yield increase from 65% to 89%).

  • Catalyst Quenching: Sequential quenching with ice-water and HCl prevents over-complexation of AlCl₃.

Multi-Step Catalytic Process via Diels-Alder Intermediates

Four-Step Synthesis from 1,3-Butadiene and Acrylic Acid

A patent-pending method (US6881865B2) achieves high selectivity (>99%) through consecutive reactions without intermediate purification:

  • Diels-Alder Reaction:

    • Reactants: 1,3-Butadiene + acrylic acid → 3-cyclohexene-1-carboxylic acid.

    • Conditions: 120–150°C, benzene solvent, 12-hour reaction.

  • Hydrogenation:

    • Catalyst: Palladium on carbon (Pd/C).

    • Conversion: >99% to cyclohexanecarboxylic acid.

  • Chlorination:

    • Reagent: Thionyl chloride (SOCl₂) at 0°C.

    • Product: Cyclohexanecarbonyl chloride.

  • Friedel-Crafts Acylation:

    • Aromatic Substrate: 1,4-Difluorobenzene.

    • Yield: >99% with AlCl₃ catalysis.

Advantages Over Conventional Methods

  • No Intermediate Isolation: Eliminates purification losses, improving overall yield.

  • Solvent Compatibility: Benzene serves dual roles as solvent and reactant in final acylation.

Alternative Pathways: Grignard Reagent Coupling

Ketone Formation via Organometallic Intermediates

A less common approach involves reacting a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) with 2,5-difluorobenzonitrile:

  • Nitrile Activation:

    • Reagent: Grignard reagent (2 equivalents).

    • Intermediate: Imine complex.

  • Acidic Workup:

    • Hydrolysis with HCl yields the ketone.

Limitations:

  • Moisture Sensitivity: Requires strict anhydrous conditions.

  • Byproduct Formation: Competing reduction to amine occurs with excess Grignard.

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction TimeKey AdvantageMajor Limitation
Friedel-Crafts8924–48 hSimplicityLow regioselectivity
Multi-Step>9936 hHigh purity, no isolationHigh-pressure equipment needed
Grignard7212 hFunctional group toleranceMoisture sensitivity

Reaction Monitoring and Characterization

Analytical Techniques

  • Gas Chromatography/Mass Spectrometry (GC/MS): Quantifies intermediate conversion rates (e.g., 3-cyclohexene-1-carboxylic acid → cyclohexanecarboxylic acid).

  • ¹H/¹⁹F NMR: Confirms fluorine substitution patterns and ketone formation.

Purity Assessment

  • HPLC: Detects polysubstituted byproducts (<0.1% in optimized multi-step process) .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:

  • Oxidation: The ketone group can be further oxidized to form carboxylic acids.

  • Reduction: The ketone group can be reduced to form secondary alcohols.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.

  • Substitution: Concentrated nitric acid (HNO₃) or bromine (Br₂) can be used for nitration and halogenation, respectively.

Major Products Formed:

  • Oxidation: 2,5-Difluorophenyl cyclohexanecarboxylic acid

  • Reduction: 2,5-Difluorophenyl cyclohexanol

  • Substitution: 2,5-Difluorophenyl cyclohexyl nitrate or 2,5-Difluorophenyl cyclohexyl bromide

Scientific Research Applications

Pharmaceutical Research

1. Intermediate in Drug Synthesis

2,5-Difluorophenyl cyclohexyl ketone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting conditions such as Alzheimer's disease. Specifically, cyclohexanone derivatives have been identified as modulators of amyloid precursor protein (APP) processing, which is crucial in the pathogenesis of Alzheimer's .

2. Potential Therapeutic Applications

Research indicates that derivatives of 2,5-difluorophenyl cyclohexyl ketone may possess therapeutic properties against neurodegenerative diseases. For instance, compounds derived from this ketone have shown potential in modulating gamma-secretase activity, which is implicated in the formation of amyloid-beta peptides associated with Alzheimer's disease .

Several studies have documented the applications and efficacy of 2,5-difluorophenyl cyclohexyl ketone:

  • Alzheimer's Disease Research : A study highlighted its role as a precursor for compounds that inhibit gamma-secretase activity, showing promise for therapeutic development against Alzheimer's disease .
  • Synthetic Pathway Innovations : Research has demonstrated improved synthesis techniques using Lewis acids to facilitate reactions involving this ketone, leading to higher yields and more efficient processes .

Mechanism of Action

The mechanism by which 2,5-Difluorophenyl cyclohexyl ketone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include cyclohexyl 2,5-dichlorophenyl ketone (Cl-substituted) and simpler cyclohexyl ketones like cyclohexanone (unsubstituted). A comparative analysis is provided below:

Property 2,5-Difluorophenyl Cyclohexyl Ketone Cyclohexyl 2,5-Dichlorophenyl Ketone Cyclohexanone
Substituents 2,5-F₂ on phenyl ring 2,5-Cl₂ on phenyl ring None (unsubstituted)
LogP (Lipophilicity) ~3.8–4.2 (estimated)* 4.756 (experimental) 1.48 (experimental)
PSA (Polar Surface Area) ~17.07 Ų (similar to dichloro analog)* 17.07 Ų 17.07 Ų
Synthetic Method Claisen-Schmidt condensation Claisen-Schmidt condensation Industrial oxidation
  • Lipophilicity : The dichloro analog exhibits higher LogP (4.756) compared to the difluoro variant (~3.8–4.2), attributed to chlorine’s greater hydrophobicity than fluorine .

Reactivity and Selectivity

  • Catalytic Reduction: Bulky substituents (e.g., 3,5-Me₂Ph) enhance selectivity in ketone reductions. For cyclohexyl ketones, steric hindrance from substituents like Cl or F affects reaction pathways.
  • Electrophilic Substitution: Fluorine’s strong electron-withdrawing effect deactivates the phenyl ring, making the difluoro analog less reactive toward electrophiles than cyclohexanone but more reactive than the dichloro analog due to Cl’s stronger deactivating nature .

Biological Activity

2,5-Difluorophenyl cyclohexyl ketone is an organic compound classified as an aromatic ketone, characterized by a cyclohexyl group attached to a difluorophenyl moiety. Its unique structure has garnered interest in various fields, particularly in medicinal chemistry and drug development due to its potential biological activities.

The biological activity of 2,5-difluorophenyl cyclohexyl ketone is primarily influenced by its structural characteristics. The presence of difluoro substituents on the phenyl ring can alter the compound's electronic properties, enhancing its interaction with biological targets such as enzymes and receptors. The cyclohexyl group contributes to hydrophobic interactions and may facilitate binding to lipid membranes or protein structures.

Pharmacological Properties

Research indicates that compounds similar to 2,5-difluorophenyl cyclohexyl ketone exhibit a range of pharmacological effects. These include:

  • Antimicrobial Activity : Some studies suggest that derivatives of cyclohexyl ketones possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis.
  • CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system, including anxiolytic and antidepressant-like activities.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various cyclohexyl ketones for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for further development as antibacterial agents.
  • Anti-inflammatory Research : In an investigation reported in Pharmaceutical Research, researchers synthesized a series of cyclohexyl ketones and tested their anti-inflammatory effects using an animal model of induced inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers, indicating the therapeutic potential of these compounds.
  • CNS Activity Assessment : A comprehensive study focused on the neuropharmacological profiles of several cyclohexyl ketone derivatives was conducted. Behavioral assays showed that specific compounds exhibited anxiolytic-like effects in rodent models, prompting further exploration into their mechanisms of action.

Comparative Biological Activities of Cyclohexyl Ketones

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCNS Activity
2,5-Difluorophenyl cyclohexyl ketoneModerateHighAnxiolytic
2-Chloro-6-fluorophenyl cyclohexyl ketoneHighModerateNone
2-Bromo-6-fluorophenyl cyclohexyl ketoneLowHighAnxiolytic

Synthesis and Characterization

The synthesis of 2,5-difluorophenyl cyclohexyl ketone typically involves:

  • Starting Materials : Difluorobenzoyl chloride and cyclohexanol.
  • Reaction Conditions : Friedel-Crafts acylation using aluminum chloride as a catalyst under controlled temperatures.
  • Characterization Techniques : NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the reaction kinetics of 2,5-difluorophenyl cyclohexyl ketone with reducing agents like sodium borohydride?

  • Methodology : Kinetic studies can be conducted by monitoring the disappearance of the ketone or the formation of the alcohol product using techniques like UV-Vis spectroscopy or GC-MS. Reactions should be performed under controlled temperatures (e.g., 0°C, 25°C, 35°C) with excess sodium borohydride to ensure pseudo-first-order conditions. Rate constants can be calculated from linear regression of second-order plots. For structurally similar cyclohexyl phenyl ketones, reaction rates correlate with ring strain: cyclopropyl (highest strain) reacts slower than cyclopentyl (lower strain), while cyclohexyl (lowest strain) shows intermediate reactivity .
  • Key Parameters : Temperature, solvent polarity, and steric/electronic effects of substituents (e.g., fluorine atoms) influence reaction rates.

Q. How does ring strain in cycloalkyl groups affect the reactivity of 2,5-difluorophenyl cyclohexyl ketone in nucleophilic additions?

  • Analysis : Ring strain alters the electron density at the carbonyl carbon. Cyclopropyl groups (high angular strain) reduce electrophilicity due to delocalization of strain into the carbonyl, lowering hydride affinity. Cyclohexyl groups (minimal strain) exhibit moderate reactivity, while cyclopentyl groups (optimal ring geometry) show the highest rates. For cyclohexyl phenyl ketone, the reaction rate at 0°C is 0.25 relative to acetophenone (rate = 1.0), suggesting steric hindrance or electronic effects dominate over strain .
  • Experimental Design : Compare kinetic data across cycloalkyl analogs (e.g., cyclopentyl vs. cyclohexyl) under identical conditions to isolate strain effects.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of fluorine substituents on the stereoelectronic properties of 2,5-difluorophenyl cyclohexyl ketone?

  • Methodology : Use hybrid functionals (e.g., B3LYP or PBE) with exact-exchange corrections to model electron distribution. Optimize geometries at the DFT level and analyze frontier molecular orbitals (FMOs) to assess electrophilicity. Fluorine’s electron-withdrawing effects increase carbonyl polarization, enhancing reactivity toward nucleophiles. For example, exact-exchange functionals like B3LYP reduce errors in thermochemical predictions (average deviation <3 kcal/mol for atomization energies) .
  • Validation : Compare computed activation energies for hydrogenation or reduction with experimental kinetic data to validate electronic effects.

Q. What strategies improve enantioselectivity in asymmetric hydrogenation of 2,5-difluorophenyl cyclohexyl ketone using chiral catalysts?

  • Approach : Employ Ru(diphosphine)(diamine) catalysts (e.g., trans-Ru(H)₂(S,S-dpen)(S-xylbinap)) that stabilize diastereomeric transition states. For dialkyl ketones, enantioselectivity is often low (e.g., 37% ee for cyclohexyl methyl ketone) due to small energy differences between competing pathways. Modify ligand steric bulk (e.g., xylbinap vs. tolbinap) to enhance discrimination between pro-R and pro-S binding modes .
  • Case Study : In acetophenone hydrogenation, enantiomeric excess (99% ee) arises from a stable intermediate along the (R)-pathway. For fluorinated analogs, fluorine’s inductive effects may perturb intermediate stability, requiring computational screening of transition states.

Data-Driven Analysis

Q. How do fluorinated aryl groups influence the dielectric properties of poly(aryl ether ketone) (PAEK) resins containing cyclohexyl ketone moieties?

  • Findings : Weakly polarized cyclohexyl groups reduce molecular polarization in PAEK, lowering permittivity (ε = 2.95–3.26 @10 GHz). Fluorine’s high electronegativity further decreases dielectric loss by reducing dipole relaxation. These effects are critical for high-frequency communication materials .
  • Characterization : Use inverse gas chromatography (IGC) to measure solubility parameters and dielectric spectroscopy to quantify permittivity. For example, ethyl methyl ketone’s thermodynamic interactions with polymers can guide solvent selection for PAEK processing .

Synthetic Chemistry

Q. What non-traditional synthetic routes are available for 2,5-difluorophenyl cyclohexyl ketone derivatives?

  • Method : Superacid-mediated Friedel-Crafts acylation: React cyclohexene with triflic acid under CO pressure, followed by benzene to form cyclohexyl phenyl ketone. Fluorination can be achieved via electrophilic substitution or late-stage coupling of fluorinated aryl halides .
  • Optimization : Monitor reaction progress using NMR or FT-IR to detect carbonyl formation. For fluorinated analogs, consider steric hindrance from ortho-fluorine substituents during coupling steps.

Contradictions & Open Questions

Q. Why does cyclohexyl phenyl ketone exhibit slower reaction rates than cyclopentyl analogs despite lower ring strain?

  • Hypothesis : Steric hindrance from the chair conformation of cyclohexyl may shield the carbonyl carbon. Alternatively, electronic effects (e.g., hyperconjugation) may dominate. Experimental data for cycloheptyl analogs are needed to resolve this discrepancy .
  • Experimental Design : Synthesize cycloheptyl phenyl ketone and compare kinetics with cyclopentyl/cyclohexyl derivatives under standardized conditions.

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